4-Bromo-2-hydrazinyl-3-methylpyridine
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Overview
Description
4-Bromo-2-hydrazinyl-3-methylpyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the fourth position, a hydrazinyl group at the second position, and a methyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-hydrazinyl-3-methylpyridine typically involves the bromination of 2-hydrazinyl-3-methylpyridine. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-hydrazinyl-3-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or sodium hypochlorite are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include azo or azoxy compounds.
Reduction Reactions: Products include amine or hydrazine derivatives.
Scientific Research Applications
4-Bromo-2-hydrazinyl-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydrazinyl-3-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylpyridine: Lacks the hydrazinyl group, making it less reactive in certain substitution reactions.
4-Bromo-2-methylpyridine: Lacks the hydrazinyl group, limiting its potential biological activities.
2-Hydrazinyl-3-methylpyridine:
Uniqueness
4-Bromo-2-hydrazinyl-3-methylpyridine is unique due to the presence of both the bromine atom and the hydrazinyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(4-bromo-3-methylpyridin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-5(7)2-3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXGBXKYXCYDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1NN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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